![molecular formula C17H22BrNO B6351918 N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95% CAS No. 1983847-85-3](/img/structure/B6351918.png)
N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide” is a chemical compound with the CAS Number: 1983847-85-3 . It has a molecular weight of 336.27 .
Molecular Structure Analysis
The InChI code for the compound is1S/C17H21NO.BrH/c1-19-17-11-10-13 (12-18-14-6-2-3-7-14)15-8-4-5-9-16 (15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H . This indicates the molecular structure of the compound, which includes a cyclopentanamine ring attached to a methoxy-naphthylmethyl group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.Scientific Research Applications
Chemistry and Pharmacology of Naphthoquinones
Naphthoquinones are phenolic compounds derived from naphthalene, possessing a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Their hemi-synthesis and diverse biological activities make them a point of interest in scientific research for potential therapeutic applications. The review by Mbaveng & Kuete (2014) provides insight into the chemical and pharmacological data of naphthoquinones, suggesting a starting point for future research and valorization efforts Mbaveng & Kuete, 2014.
Behavioral Pharmacology of Selective Antagonists
The behavioral pharmacology of AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, was reviewed to assess its anxiolytic and antidepressant potential. This study provides valuable information on the utility of 5-HT1B antagonists in treating anxiety and affective disorders, which could be relevant for further investigations into related compounds such as N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide Hudzik et al., 2003.
Potential Anti-Cancer Effects of Naphthoquinone Derivatives
Naphthoquinones and their derivatives, particularly those containing nitrogen, have shown promising potential for treating various diseases due to their broad spectrum of pharmacological effects. This structured review by López et al. (2014) discusses the chemistry, synthesis, and pharmacological properties of lawsone and its amine derivatives, highlighting their potential in treating diseases and as pesticides López et al., 2014.
Novel Psychoactive Substances and Their Effects
The recreational tryptamine 5-MeO-DALT is discussed in a review by Corkery et al. (2012), focusing on its pharmacological, physiological, psychopharmacological, and toxicological characteristics. This review highlights the need for more scientific documentation to establish an evidence base for such substances, which could be pertinent for understanding related compounds Corkery et al., 2012.
Naphthoquinones in Medicinal Chemistry
Gong et al. (2016) present a systematic review on the current research and development of heterocyclic naphthalimides in medicinal chemistry, discussing their use as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. This review underscores the potential of naphthalimide-based derivatives for expanding medicinal applications, which could include research into N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide Gong et al., 2016.
Safety and Hazards
properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-19-17-11-10-13(12-18-14-6-2-3-7-14)15-8-4-5-9-16(15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFQDUIIYUYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCC3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

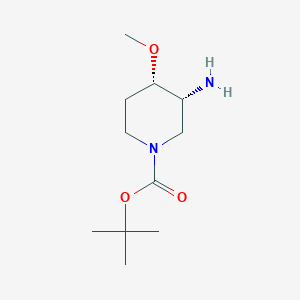
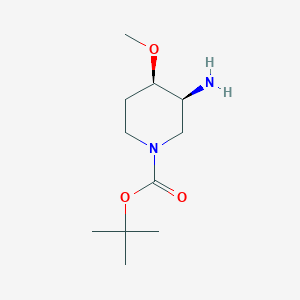
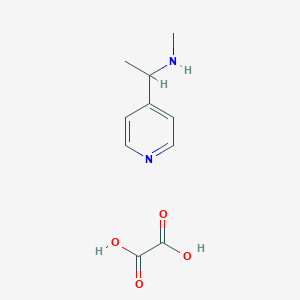
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

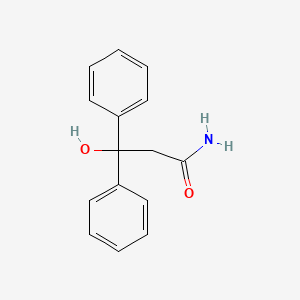
amine hydrobromide; 95%](/img/structure/B6351889.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
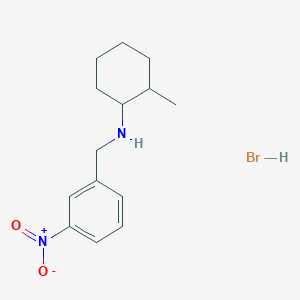
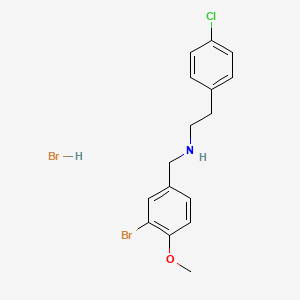
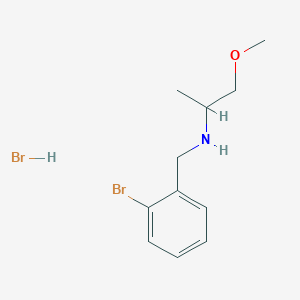

amine hydrobromide; 95%](/img/structure/B6351942.png)